molecular formula C10H11Cl2NOS B2537955 2-CHLORO-N-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(PROP-2-EN-1-YL)ACETAMIDE CAS No. 851176-39-1

2-CHLORO-N-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(PROP-2-EN-1-YL)ACETAMIDE

Cat. No.: B2537955
CAS No.: 851176-39-1
M. Wt: 264.16
InChI Key: XDQUZKNFXBHIOZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide (CAS 851176-39-1) is a chemical compound with the molecular formula C 10 H 11 Cl 2 NOS and a molecular weight of 264.17 g/mol . It is also known by its synonym, N-allyl-2-chloro-N-[(5-chlorothien-2-yl)methyl]acetamide . This acetamide derivative is a versatile building block in medicinal chemistry and organic synthesis. Its molecular structure incorporates both a reactive 2-chloroacetamide group and an allyl (prop-2-en-1-yl) substituent on the nitrogen atom, making it a valuable intermediate for the synthesis of more complex molecules. The compound features a 5-chlorothiophene ring, a heterocyclic system commonly found in compounds with biological activity. While specific applications for this exact molecule are proprietary, structurally related chloroacetamide derivatives are key intermediates in the development of novel therapeutic agents, including antibacterial compounds . Researchers can utilize this compound for various applications, such as: the design and synthesis of potential pharmacologically active molecules; further functionalization via reactions at the chloro, allyl, or thiophene groups; and as a core structure in the development of chemical libraries for high-throughput screening. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use. Please handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NOS/c1-2-5-13(10(14)6-11)7-8-3-4-9(12)15-8/h2-4H,1,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQUZKNFXBHIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=C(S1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Reactants : 5-Chloro-2-thiophenecarboxylic acid, thionyl chloride (1.1–1.3 molar equivalents).
  • Solvent : Carbon tetrachloride (CCl₄).
  • Temperature : Initial addition at <0°C, followed by room-temperature stirring (10–30 min) and reflux (1–3 h).
  • Workup : Desolvation under reduced pressure yields the acyl chloride with >90% purity.

This method avoids side reactions such as oxidation or polymerization, ensuring high yields of the acyl chloride intermediate.

Preparation of N-(5-Chlorothiophen-2-yl)methylprop-2-en-1-amine

The secondary amine, N-(5-chlorothiophen-2-yl)methylprop-2-en-1-amine, serves as the nucleophilic component for amide formation. Two pathways are proposed:

Reductive Amination of 5-Chlorothiophene-2-carbaldehyde

  • Aldehyde Synthesis : Oxidation of 5-chlorothiophene-2-methanol (derived from 5-chlorothiophene-2-carbonyl chloride via LiAlH₄ reduction) yields 5-chlorothiophene-2-carbaldehyde.
  • Reductive Amination : Reacting the aldehyde with prop-2-en-1-amine (allylamine) in the presence of NaBH₃CN or H₂/Pd-C forms the secondary amine.

Alkylation of (5-Chlorothiophen-2-yl)methanamine

  • Primary Amine Synthesis : Reduce 5-chlorothiophene-2-carbonyl chloride to (5-chlorothiophen-2-yl)methanamine using LiAlH₄ or BH₃·THF.
  • Selective Alkylation : Treat the primary amine with prop-2-en-1-yl bromide (allyl bromide) in the presence of K₂CO₃ or Et₃N to install the allyl group.

Challenges : Over-alkylation to tertiary amines must be mitigated via controlled stoichiometry (1:1 amine:alkylating agent) and inert atmospheres.

Amide Formation with Chloroacetyl Chloride

The final step involves reacting N-(5-chlorothiophen-2-yl)methylprop-2-en-1-amine with 2-chloroacetyl chloride to form the target acetamide.

Reaction Protocol:

  • Reactants : Secondary amine (1 equiv), 2-chloroacetyl chloride (1.1 equiv).
  • Base : Triethylamine (1.1 equiv) to neutralize HCl.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Conditions : Slow addition of acyl chloride at 0°C, followed by stirring at room temperature (15–24 h).
  • Workup : Filtration, washing with water, and recrystallization from acetonitrile yield the pure product.

Yield : 70–85% (estimated from analogous reactions).

Alternative Route via C-Amidoalkylation

C-Amidoalkylation, a method for introducing amidoalkyl groups to aromatic systems, offers an alternative pathway.

Procedure:

  • Hemiaminal Intermediate : Prepare 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide from chloral and 2-chloroacetamide.
  • Electrophilic Substitution : React the hemiaminal with 5-chlorothiophene in concentrated H₂SO₄, facilitating C-amidoalkylation at the thiophene’s α-position.
  • Dehalogenation : Reduce the trichloroethyl group to prop-2-en-1-yl via Zn/HOAc or catalytic hydrogenation.

Limitations : Low regioselectivity and competing side reactions may reduce yield compared to stepwise approaches.

Comparative Analysis of Synthetic Methods

Method Key Steps Advantages Challenges Yield
Acyl Chloride Route Acyl chloride + secondary amine High purity, scalable Multi-step synthesis 70–85%
C-Amidoalkylation Hemiaminal + thiophene alkylation Fewer steps Low regioselectivity 50–65%

Spectroscopic Characterization

While specific data for the target compound are unavailable, analogous chloroacetamides exhibit:

  • IR : C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹.
  • ¹H NMR : Allyl protons (δ 5.1–5.8 ppm), thiophene protons (δ 6.8–7.2 ppm), CH₂Cl (δ 4.0–4.3 ppm).
  • ¹³C NMR : Carbonyl (δ 165–170 ppm), thiophene C-Cl (δ 125–130 ppm).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Primary Use/Activity Key Features
2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide R1: 5-Cl-thiophen-2-ylmethyl; R2: allyl ~303* Not explicitly stated Dual Cl, thiophene, allyl group
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) R1: 2,6-diethylphenyl; R2: methoxymethyl 269.77 Herbicide Methoxymethyl group, high selectivity
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) R1: 2,4-dimethyl-3-thienyl; R2: 2-methoxy-1-methylethyl 276.19 Herbicide Thienyl group, chiral center
2-Chloro-N-(5-chloropyridin-2-yl)acetamide (Compound 15, ) R1: H; R2: 5-Cl-pyridin-2-yl 204.63 Intermediate for anti-cancer agents Pyridine ring, mono-Cl
2-Iodo-N-(prop-2-yn-1-yl)acetamide () R1: I; R2: propargyl 223.00 Synthetic intermediate Propargyl group, iodine substituent

*Calculated based on formula C12H12Cl2N2OS.

Structural Analysis and Implications

  • Thiophene vs. Aromatic Rings : The 5-chlorothiophene moiety in the target compound introduces sulfur-based π-electron density, which may enhance binding to biological targets compared to pyridine (e.g., Compound 15 in ) or benzene rings (e.g., alachlor). Thiophene’s electron-rich nature could influence redox properties or interaction with cytochrome P450 enzymes in herbicidal activity .
  • Allyl vs. Propargyl Groups: The allyl (prop-2-en-1-yl) group in the target compound differs from the propargyl (prop-2-yn-1-yl) group in .
  • Chlorination Patterns: Dual chlorine atoms (on the acetamide and thiophene) increase lipophilicity and resistance to metabolic degradation compared to mono-chloro analogs like alachlor. This could enhance environmental persistence but raise toxicity concerns .

Hydrogen Bonding and Crystallography

The acetamide NH and carbonyl groups enable hydrogen bonding, as discussed in . Compared to alachlor’s methoxymethyl group, the thiophene methyl substituent may alter crystal packing via weaker C–H···S or Cl···S interactions, affecting solubility and stability .

Biological Activity

2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the molecular formula C9H11Cl2NOSC_9H_{11}Cl_2NOS and a molecular weight of 252.16 g/mol. It features a chloro group and a thiophene ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC9H11Cl2NOSC_9H_{11}Cl_2NOS
Molecular Weight252.16 g/mol
CAS Number1305712-19-9

The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may act through:

  • Enzyme Inhibition : The chloro group can participate in nucleophilic substitution reactions, potentially inhibiting key enzymes involved in cellular processes.
  • Receptor Modulation : Binding to specific receptors may alter signaling pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl chloroacetamides found that those with halogenated substituents showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Antimicrobial Efficacy Table

MicroorganismActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureusHigh
Escherichia coliModerate
Candida albicansModerate

Anticancer Activity

The compound's anticancer potential has also been explored. Similar derivatives have shown promising results against various cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). For instance, studies on related thiosemicarbazones demonstrated enhanced anticancer activity when coordinated with metal ions like copper(II), indicating that structural modifications can significantly impact efficacy .

Case Study: Anticancer Activity

In vitro studies assessed the antiproliferative effects of related compounds on different cancer cell lines:

Cell LineIC50 (μM)Selectivity Index (SI)
HeLa1.4 ± 0.2>3
BxPC-30.50 ± 0.02>3
RD (Rhabdomyosarcoma)Not specifiedNot specified

The selectivity index greater than 3 indicates that these compounds could be promising candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by the positioning of substituents on the phenyl ring. For instance, halogenated groups increase lipophilicity, enhancing membrane permeability and antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with a substituted amine precursor (e.g., 5-chlorothiophen-2-ylmethyl-propargylamine) under reflux in a polar solvent like triethylamine. Reaction progress is monitored via TLC, and purification involves filtration and recrystallization with solvents like pet-ether .

Q. How is reaction progress monitored during synthesis, and what purification methods are employed?

  • Methodological Answer : Thin-layer chromatography (TLC) is commonly used to monitor reaction completion by tracking the disappearance of starting materials. Post-reaction, the product is isolated via filtration and purified through recrystallization or column chromatography. Analytical techniques such as IR and NMR are applied to confirm structural integrity (e.g., C=O stretch at ~1650 cm⁻¹ in IR; characteristic CH₂ and aromatic proton shifts in NMR) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).
  • NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., CH₂ groups at δ 3.5–4.5 ppm; thiophene protons at δ 6.5–7.5 ppm). ¹³C NMR confirms carbon frameworks (e.g., carbonyl carbons at ~170 ppm).
  • Mass Spectrometry : Validates molecular weight via molecular ion peaks .

Advanced Research Questions

Q. How can computational methods aid in understanding the compound’s reactivity and crystallographic properties?

  • Methodological Answer :

  • Crystallography : Software like SHELXL (for small-molecule refinement) and Mercury (for crystal structure visualization) can analyze packing patterns and intermolecular interactions. For example, SHELX programs are used to resolve hydrogen bonding or halogen-halogen contacts in the crystal lattice .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for substitutions or hydrolysis .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., IR, NMR, X-ray diffraction) to resolve ambiguities. For instance, an unexpected NMR peak could be clarified via single-crystal X-ray diffraction to confirm stereochemistry.
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals .

Q. How is the compound’s bioactivity evaluated in medicinal chemistry research?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., proteases) using fluorogenic substrates.
  • Cellular Models : Assess cytotoxicity and antiproliferative effects in cancer cell lines via MTT assays.
  • Molecular Docking : Simulate binding affinities with proteins (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .

Q. What synthetic modifications enhance the compound’s stability or reactivity?

  • Methodological Answer :

  • Substitution Reactions : Replace the chlorine atom with nucleophiles (e.g., amines, thiols) under basic conditions to improve water solubility.
  • Protecting Groups : Temporarily shield reactive sites (e.g., the amide group) during multi-step syntheses using tert-butoxycarbonyl (Boc) groups.
  • Catalysis : Optimize reaction yields using KI as a catalyst in DMF for nucleophilic substitutions .

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